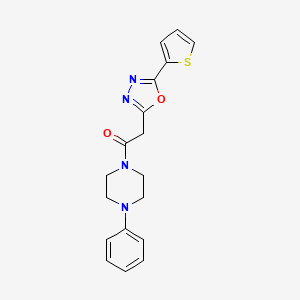

1-(4-Phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone

Description

This compound features a phenylpiperazine moiety linked via an ethanone bridge to a 1,3,4-oxadiazole ring substituted with a thiophene group. Its molecular formula is C₁₉H₁₉N₄O₂S (calculated molecular weight: 377.45 g/mol). The compound is of interest in medicinal chemistry due to the pharmacological versatility of piperazine and oxadiazole derivatives, which are often associated with CNS activity, antimicrobial effects, or enzyme inhibition .

Properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c23-17(13-16-19-20-18(24-16)15-7-4-12-25-15)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRWAFAOSUGHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is then coupled with a thiophene derivative. The final step involves the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce a variety of heterocyclic derivatives.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(4-Phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenylpiperazine and oxadiazole moieties. These interactions can modulate biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the piperazine, oxadiazole, or bridging groups. Examples include:

Key Observations :

- Thiophene vs. Phenyl : Thiophene’s sulfur atom may improve π-stacking interactions or metabolic stability compared to phenyl .

- Morpholine vs.

Pharmacological Activity

Key Insights :

- The target compound’s thiophene-oxadiazole group may confer unique selectivity for receptors or enzymes compared to phenyl-substituted analogues.

- Piperazine derivatives (e.g., ) often exhibit CNS activity, but the lack of data on the target compound’s specific targets (e.g., serotonin/dopamine receptors) limits direct comparison.

Physicochemical Properties

| Property | Target Compound | 1l | Compound 1m | Compound 3 |

|---|---|---|---|---|

| Melting Point | Not reported | 162°C | 206°C | Not reported |

| LogP (Predicted) | 3.2 | 2.1 | 3.5 | 1.8 |

| Water Solubility | Low | Moderate | Low | Moderate |

Notes:

- The target compound’s higher logP (3.2) compared to morpholine derivative 1l (2.1) suggests greater membrane permeability but lower aqueous solubility.

Biological Activity

1-(4-Phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and interactions with various biological targets.

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of 4-phenylpiperazine with thiophen-2-yl oxadiazole derivatives. The structural analysis reveals that the compound features a piperazine ring linked to an oxadiazole moiety, which is known for its diverse biological activities.

Table 1 summarizes the key structural features of the compound:

| Component | Description |

|---|---|

| Molecular Formula | C17H18N4OS2 |

| Key Functional Groups | Piperazine, Oxadiazole, Thiophene |

| Crystallization Method | Ethanol |

| Crystal System | Triclinic |

Anticancer Properties

Recent studies have indicated that compounds containing the oxadiazole core exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation.

A study demonstrated that analogs of this compound induced apoptosis in MCF-7 breast cancer cells by increasing p53 expression and activating caspase pathways . The mechanism involves disrupting cellular machinery related to DNA replication and promoting cell cycle arrest at the G0-G1 phase .

Mechanistic Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets. The presence of hydrophobic interactions between the aromatic rings of the compound and amino acid residues in target proteins suggests a strong binding affinity, similar to known anticancer agents like Tamoxifen .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Human Carbonic Anhydrases : Compounds derived from oxadiazoles were tested against human carbonic anhydrases (hCA I, II, IX, XII), showing selective inhibition at low concentrations. This suggests potential applications in cancer therapy where hCA IX is overexpressed .

- In Vitro Testing : In vitro evaluations against various cancer cell lines (e.g., PANC-1 and SK-MEL-2) indicated that certain oxadiazole derivatives exhibited sub-micromolar IC50 values, demonstrating their potency as anticancer agents .

Q & A

Q. Advanced Research Focus

- LogP : Electron-withdrawing groups (e.g., -NO₂ on piperazine) increase hydrophobicity (LogP +0.5), enhancing membrane permeability but reducing aqueous solubility .

- pKa : The piperazine nitrogen’s basicity (pKa ~7.5) affects protonation state at physiological pH, altering binding to charged residues in target proteins .

- Thermal Stability : TGA/DSC reveals decomposition temperatures (Td ~250°C for thiophene derivatives), critical for selecting storage conditions .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of oxadiazole and piperazine intermediates .

- Recrystallization : Methanol/water (4:1) yields high-purity crystals (>95%), monitored by melting point consistency (mp 180–185°C) .

- Centrifugal Partition Chromatography : For scale-up, a two-phase solvent system (heptane/ethyl acetate/methanol/water) achieves >90% recovery with minimal solvent waste .

How can QSAR models guide the design of derivatives with enhanced bioactivity?

Advanced Research Focus

Develop a QSAR model using:

- Descriptors : Include topological polar surface area (TPSA), molar refractivity, and HOMO-LUMO gaps calculated via DFT .

- Training Set : 50 analogs with reported IC₅₀ values against S. aureus.

- Validation : Leave-one-out cross-validation (R² >0.7) identifies critical substituents, such as methyl groups on thiophene improving steric fit in hydrophobic pockets . Contradictions between predicted and observed activities may require reevaluating descriptor relevance or assay variability .

What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical purity?

Q. Advanced Research Focus

- Reaction Monitoring : Use inline FTIR to track oxadiazole formation (disappearance of -NH peaks at 3350 cm⁻¹) and prevent over-oxidation .

- Heat Management : Exothermic cyclization steps require jacketed reactors with controlled cooling (10°C/min) to avoid byproduct formation .

- Catalyst Recycling : Heterogeneous catalysts (e.g., zeolite-supported Cu) reduce metal contamination, enabling >90% yield over five cycles .

How do crystallographic studies inform the solid-state stability of this compound?

Advanced Research Focus

Single-crystal X-ray diffraction (SCXRD) reveals:

- Packing Motifs : Piperazine rings adopt chair conformations, with intermolecular C–H···O bonds between oxadiazole and ketone groups enhancing lattice stability .

- Polymorphism Screening : Slurry experiments in acetonitrile/ethanol identify Form I (monoclinic, P21/c) as the thermodynamically stable phase, with a 5°C hysteresis in DSC heating/cooling cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.